REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][CH2:11][CH2:12]O)=[CH:5][CH:4]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N1C=CN=C1.[I:38]I>C1(C)C=CC=CC=1>[I:38][CH2:12][CH2:11][CH2:10][CH2:9][C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1
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Name
|
|
Quantity
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9.37 g
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Type
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reactant
|
Smiles
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COC1=CC=C(C=C1)CCCCO
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Name
|
|
Quantity
|
17.8 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
10.6 g
|
Type
|
reactant
|
Smiles
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N1C=NC=C1
|
Name
|
|
Quantity
|
185 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
17.1 g
|
Type
|
reactant
|
Smiles
|
II
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Control Type
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UNSPECIFIED
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Setpoint
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65 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
Upon cooling to room temperature the reaction
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Type
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CONCENTRATION
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Details
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was concentrated to 1/4 volume
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Type
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ADDITION
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Details
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The remaining solution was diluted with Et2O
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Type
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WASH
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Details
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washed with H2O and brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
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DISSOLUTION
|
Details
|
the resulting residue was dissolved in CH2Cl2
|
Type
|
WASH
|
Details
|
Elution with 2% EtOAc in hexane
|
Type
|
CUSTOM
|
Details
|
provided a colorless oil
|
Name
|
|
Type
|
|
Smiles
|
ICCCCC1=CC=C(C=C1)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |